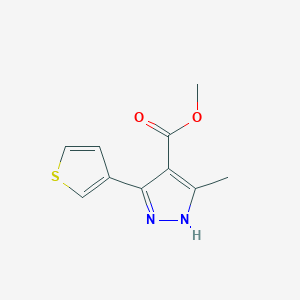![molecular formula C17H15ClO2 B1367353 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- CAS No. 88628-48-2](/img/structure/B1367353.png)
1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-
Overview
Description
The compound “1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-” is likely a derivative of naphthalenone, which is a polycyclic aromatic ketone, consisting of naphthalene with a ketone substituent at one position . The presence of the methoxy and chlorophenyl functional groups may confer unique chemical properties to this compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalenone core, with a methoxy group and a chlorophenyl group attached. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing chlorophenyl group. These groups could potentially activate the compound towards electrophilic or nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and chlorophenyl groups could impact its solubility .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Steroid Analogs : Research has explored the synthesis of compounds structurally similar to steroids using 1(2H)-naphthalenone derivatives. These synthesized compounds, which do not contain the B ring typically found in steroids, demonstrate potential as steroid analogs (Nazarov, Zavyalov, 1956).
Creation of Tricyclic Compounds : The synthesis process has also led to the development of tricyclic compounds using 1(2H)-naphthalenone derivatives. These compounds are notable for their structural similarities to certain natural substances and may have various applications in organic chemistry (Nazarov, Zavyalov, 1958).
Chiral Benzylic Alcohol Derivatives : Studies have reported the efficient synthesis of chiral benzylic alcohol derivatives from 1(2H)-naphthalenone. These derivatives have potential applications in asymmetric synthesis and pharmaceuticals (Quallich, Woodall, 1992).
Structural and Chemical Analysis
Crystal Structure Analysis : The crystal structure of various derivatives of 1(2H)-naphthalenone has been determined. This includes detailed analysis of intermolecular interactions and molecular conformations, which is crucial for understanding the compound's chemical properties and potential applications in material science (Mitsui et al., 2008).
Keto-Enol Tautomerism Study : Investigations into the keto-enol tautomerism and structure of 1(2H)-naphthalenone derivatives have been conducted, providing insights into their chemical behavior. These studies are vital for the development of new synthetic methods and materials (Ünver et al., 2001).
Applications in Medicinal Chemistry
Synthesis of Anti-inflammatory Compounds : There has been research into synthesizing analogs of 1(2H)-naphthalenone with anti-inflammatory properties. Such studies are significant for developing new pharmaceutical compounds (Goudie et al., 1978).
Platelet Anti-aggregating Activity : Some derivatives of 1(2H)-naphthalenone have shown potential as platelet anti-aggregating agents. This is crucial for the development of new therapeutic agents in cardiovascular medicine (Varache-Béranger et al., 1986).
Antimicrobial Activity Studies : Research has been conducted on the antimicrobial activity of azasteroid-type compounds derived from 1(2H)-naphthalenone. These studies are important for discovering new antimicrobial agents (Brown et al., 1977).
Beta-Adrenoceptor Activity Exploration : Studies on 1(2H)-naphthalenone derivatives have explored their potential beta-adrenoceptor activities, which is vital for the development of new treatments in respiratory medicine (Sugihara et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[(2-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-16-6-2-1-4-13(16)11-20-14-8-9-15-12(10-14)5-3-7-17(15)19/h1-2,4,6,8-10H,3,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCMMHNILMDZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517144 | |
| Record name | 6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- | |
CAS RN |
88628-48-2 | |
| Record name | 6-[(2-Chlorophenyl)methoxy]-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88628-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



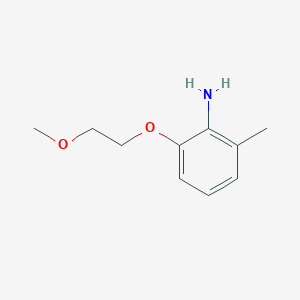
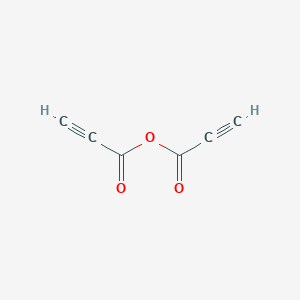
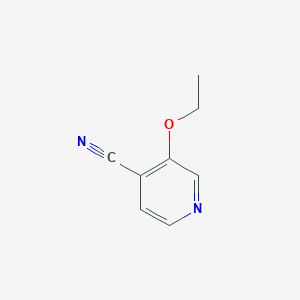

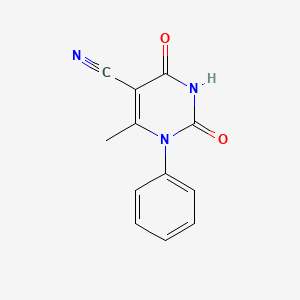
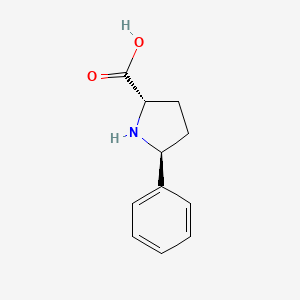
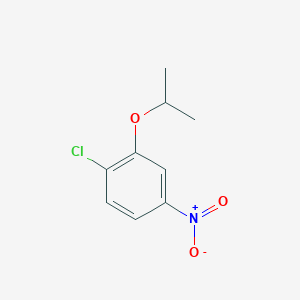
![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)
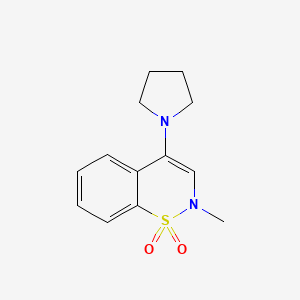
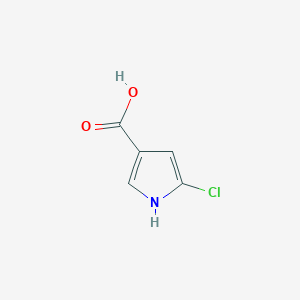
![(3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol](/img/structure/B1367297.png)
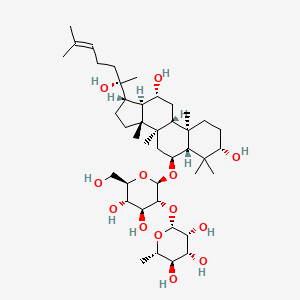
![1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1367300.png)
